2-Methyl-6-phenylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-phenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJBTYOECUQNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations of 2 Methyl 6 Phenylpiperidine and Its Stereoisomers
Diastereomeric Control in Synthetic Methodologies
The relative stereochemistry between the C-2 and C-6 substituents in piperidine (B6355638) rings can be controlled through various synthetic strategies, leading to either cis or trans diastereomers. The choice of reaction conditions and reagents plays a pivotal role in directing the stereochemical outcome.
One common approach to synthesizing 2,6-disubstituted piperidines is the reduction of corresponding substituted pyridines. For instance, the hydrogenation of 3,5-substituted pyridines can lead to a mixture of diastereomers. The use of 10% Pd/C as a catalyst has been shown to preferentially form the trans-isomer with a diastereomeric ratio (dr) of 70:30. nih.gov In contrast, employing 10% PtO₂ can result in a lower diastereomeric ratio of 60:40, still favoring the trans product. nih.gov
Alternative methods focus on constructing the piperidine ring with predetermined stereocenters. Ring-closure condensation reactions following a nitro-Mannich reaction have been utilized for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. nih.gov In these syntheses, stereocontrol at the C-6 position is achieved through the reduction of an imine intermediate. nih.gov The C-2/C-6-cis stereochemistry can be established via triacetoxyborohydride (B8407120) iminium ion reduction. nih.gov Conversely, the trans relationship can be set by either triethylsilane/TFA acyliminium ion reduction or by Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov
Another strategy involves the α-lithiation of an N-Boc protected 2-methylpiperidine (B94953) followed by trapping with an electrophile. This method can yield a 2,6-disubstituted piperidine as a single regio- and diastereoisomer. nih.gov Specifically, starting with N-Boc 2-methylpiperidine, equatorial lithiation from the most stable conformation (with an axial 2-methyl group to avoid allylic strain) is expected to produce the 2,6-trans isomer. nih.gov
Table 1: Diastereoselective Synthesis Methods for 2,6-Disubstituted Piperidines
| Method | Reagents/Catalyst | Major Diastereomer | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|
| Hydrogenation of 3,5-substituted pyridine (B92270) | 10% Pd/C | trans | 70:30 | nih.gov |
| Hydrogenation of 3,5-substituted pyridine | 10% PtO₂ | trans | 60:40 | nih.gov |
| Iminium ion reduction | Sodium triacetoxyborohydride | cis | N/A | nih.gov |
| Acyliminium ion reduction | Triethylsilane/TFA | trans | N/A | nih.gov |
| Imine reduction | LiAlH₄ / Lewis Acid | trans | N/A | nih.gov |
| α-Lithiation-trapping of N-Boc-2-methylpiperidine | s-BuLi/TMEDA, then CO₂ | trans | Single isomer | nih.gov |
Enantiomeric Control and Enantioselective Transformations
The synthesis of specific enantiomers of 2,6-disubstituted piperidines is often achieved by employing chiral auxiliaries or asymmetric catalysis. A prevalent strategy involves starting from a chiral, non-racemic precursor that directs the stereochemistry of subsequent transformations.
One such approach utilizes a phenylglycinol-derived δ-lactam as a common chiral intermediate. researchgate.netnih.gov This method allows for the enantioselective synthesis of both cis- and trans-2,6-dialkylpiperidines. nih.gov The versatility of this strategy has been demonstrated in the total synthesis of various piperidine alkaloids. researchgate.netnih.gov
Asymmetric reduction of pyridinium (B92312) salts represents another powerful tool for accessing enantioenriched piperidine derivatives. nih.gov Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridinium salts, using chiral ligands such as MeO-BoQPhos, has yielded high levels of enantioselectivity. nih.gov For instance, the hydrogenation of N-benzyl-2-methylpyridinium salt using an Ir-MeO-BoQPhos catalyst resulted in the formation of the corresponding 2-methylpiperidine with an 82:18 enantiomeric ratio (er). nih.gov This method has been shown to be effective for a range of 2-alkyl substituents. nih.gov
Furthermore, intramolecular cyclization reactions can be rendered enantioselective. The combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,6-disubstituted protected piperidines from N-tethered alkenes via an intramolecular aza-Michael reaction. nih.gov
Table 2: Enantioselective Synthesis of Chiral Piperidines
| Method | Chiral Source/Catalyst | Substrate Type | Enantiomeric Ratio (er) | Ref |
|---|---|---|---|---|
| Chiral Lactam Strategy | Phenylglycinol-derived δ-lactam | Various | High | researchgate.netnih.gov |
| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | 2-Alkylpyridinium salts | up to 93:7 | nih.gov |
| Organocatalytic Cyclization | Quinoline organocatalyst/TFA | N-tethered alkenes | N/A | nih.gov |
Conformational Analysis of the Piperidine Ring System
The piperidine ring in 2-methyl-6-phenylpiperidine typically adopts a chair conformation to minimize torsional and steric strain. researchgate.netias.ac.in The substituents at the C-2 and C-6 positions can occupy either axial or equatorial positions, and the preferred conformation is a result of the interplay of various steric and electronic effects.
In a simple monosubstituted cyclohexane, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com For instance, the equatorial conformer of methylcyclohexane (B89554) is more stable than the axial conformer by about 1.74 kcal/mol. masterorganicchemistry.com This principle generally extends to substituted piperidines. In the case of r-2,c-6-diphenylpiperidine, X-ray crystallography has shown that the piperidine ring adopts a chair conformation with both phenyl rings occupying equatorial positions. researchgate.net
However, the conformational preference in N-substituted piperidines can be more complex. For 2-methyl-1-phenylpiperidine, computational studies have shown that the axial conformer is modestly favored over the equatorial one, with a calculated free energy difference (ΔG) of -1.0 kcal/mol. nih.govacs.org This preference for the axial position is attributed to pseudoallylic strain that arises from the conjugation of the nitrogen lone pair with the adjacent π-orbital of the phenyl ring, which increases the sp² hybridization and planarity at the nitrogen. nih.gov This strain destabilizes the equatorial substituent. nih.gov In contrast, for a simple N-alkylated piperidine like 1,2-dimethylpiperidine, the chair conformer with an equatorial 2-methyl group is favored by 1.8 kcal/mol. nih.govacs.org
The size of the substituents is a major determinant of conformational preference. Larger, bulkier groups will more strongly prefer the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring. libretexts.org The general trend for steric bulk is: tert-butyl > isopropyl > ethyl > methyl. libretexts.org
The polarity of substituents and the nature of the group on the piperidine nitrogen can significantly alter conformational equilibria. When the piperidine nitrogen is acylated, the resulting pseudoallylic strain can be strong enough to force the 2-substituent into an axial orientation. nih.gov This effect is due to the increased planarity and sp² character of the amide nitrogen, which enhances steric repulsion with an equatorial substituent. nih.govacs.org For example, in 1-(2-methyl-1-piperidyl)ethanone, the axial conformer is favored by a ΔG of -3.2 kcal/mol. nih.gov This strong preference for the axial orientation can lead to a more three-dimensional molecular shape, which can be significant in the context of molecular recognition and drug design. nih.govacs.org
The determination of the relative and absolute stereochemistry of this compound and its derivatives is crucial for understanding their structure-activity relationships. Various analytical techniques are employed for this purpose.
The relative stereochemistry (cis vs. trans) is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants (J values) between protons on the piperidine ring. nih.govias.ac.in Large coupling constants between adjacent protons (e.g., H2-H3, H5-H6) are typically indicative of a diaxial relationship, which can help in assigning the chair conformation and the relative orientation of the substituents. ias.ac.in Single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry in the solid state. nih.govresearchgate.net For example, the structure of r-2,c-6-diphenylpiperidine was confirmed by X-ray crystallography to have a chair conformation with equatorial phenyl groups. researchgate.net
The assignment of absolute stereochemistry for enantiomerically pure compounds is often achieved by synthesizing them from starting materials of known absolute configuration, such as phenylglycinol. researchgate.netnih.gov This approach ensures that the stereochemical integrity is maintained throughout the synthetic sequence, leading to a product with a defined absolute configuration. Asymmetric synthesis using chiral catalysts also allows for the predictable formation of one enantiomer over the other. nih.gov
Assignment of Relative and Absolute Stereochemistry
Spectroscopic Methods for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of piperidine derivatives. The spatial arrangement of the methyl and phenyl substituents influences the chemical environment of the protons and carbons in the piperidine ring, leading to distinct signals in the NMR spectrum for different isomers.
In proton NMR (¹H NMR), the chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative. For instance, the coupling constants between adjacent protons can help determine their dihedral angles, which in turn reveals the conformation of the ring and the relative orientation (cis or trans) of the substituents. A study on N-CH2D-2-methylpiperidine, a related chiral compound, demonstrated that even subtle isotopic substitution can lead to noticeable chemical shift differences in the ¹H NMR spectrum, highlighting the sensitivity of this technique to the stereochemical environment. soton.ac.uk In this case, a chemical shift difference of 14 parts per billion (ppb) was observed at 22°C for the diastereotopic protons of the N-CH2D group. soton.ac.uk Such small chemical shift differences can be resolved to analyze the stereoisomeric relationship of neighboring groups. soton.ac.uk
The analysis of diastereomers, such as those formed in the quaternization of substituted piperidines, can also be effectively carried out using NMR. cdnsciencepub.com The proportion of different diastereomers formed in a reaction can be quantified by integrating the distinct signals corresponding to each isomer in the NMR spectrum. cdnsciencepub.com
Below is a representative table illustrating how ¹H NMR data might be used to distinguish between cis and trans isomers of this compound. The values are hypothetical and serve to demonstrate the principles of stereochemical assignment.
| Proton | Hypothetical Chemical Shift (δ) for cis-isomer (ppm) | Hypothetical Chemical Shift (δ) for trans-isomer (ppm) | Key Coupling Constants (J) |
|---|---|---|---|
| H2 (methine) | 3.15 | 3.40 | 3JH2-H3ax, 3JH2-H3eq |
| H6 (methine) | 4.10 | 4.35 | 3JH6-H5ax, 3JH6-H5eq |
| CH3 (doublet) | 1.25 | 1.10 | 3JCH3-H2 |
The data in this table is hypothetical and for illustrative purposes only.
X-ray Crystallography for Absolute Configuration Determination
While NMR is excellent for determining relative stereochemistry, single-crystal X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule. nih.govthieme-connect.de This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. encyclopedia.pub
The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). encyclopedia.pubmit.edu When X-rays interact with electrons, a small phase shift occurs, and the magnitude of this effect is element-dependent. mit.edu For a non-centrosymmetric crystal, which is a prerequisite for chiral compounds, the intensities of certain pairs of reflections, known as Bijvoet pairs (hkl and -h-k-l), will be slightly different due to anomalous scattering. core.ac.uk By carefully measuring and analyzing these intensity differences, the true, absolute arrangement of atoms in space can be determined. ed.ac.uk
The result of an absolute configuration determination is often expressed by the Flack parameter. encyclopedia.pub A Flack parameter value close to zero for a given enantiomeric model indicates that the assigned absolute configuration is correct. encyclopedia.pub Conversely, a value close to one suggests that the inverted structure is the correct one. Modern crystallographic techniques have improved to the point where the absolute configuration of molecules containing atoms no heavier than oxygen can often be reliably determined. mit.edu
For this compound, obtaining a suitable single crystal of an enantiomerically pure derivative would be the first critical step. The subsequent X-ray diffraction experiment would yield a set of crystallographic data, as illustrated in the hypothetical table below.
| Crystallographic Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the shape of the unit cell. |
| Space Group | P21 | Defines the symmetry elements within the crystal; must be non-centrosymmetric for a chiral compound. ed.ac.uk |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and angles of the repeating unit in the crystal. |
| Radiation Source | Cu Kα (λ = 1.5418 Å) | Longer wavelength radiation enhances the anomalous scattering effect. encyclopedia.pub |
| Flack Parameter | 0.05(3) | A value near 0 confirms the correctness of the assigned absolute configuration. encyclopedia.pub |
The data in this table is hypothetical and for illustrative purposes only.
Mechanistic and Kinetic Studies of Reactions Involving 2 Methyl 6 Phenylpiperidine Systems
Reaction Mechanism Elucidation (e.g., Aza-Heck, Carbometalation, Cycloaddition)
The construction of the 2-methyl-6-phenylpiperidine framework can be achieved through several advanced synthetic methodologies, each proceeding via a distinct reaction mechanism.
Carbometalation and Carboamination: Intramolecular carboamination of unactivated alkenes represents another key strategy for piperidine (B6355638) synthesis. acs.org Copper-catalyzed variants have been studied mechanistically, with evidence supporting a pathway involving the formation of a carbon-centered radical. nih.govresearchgate.net This radical adds to the alkene, and the resulting intermediate is oxidized by Cu(II) to form a cyclic oxocarbenium ion. nih.gov The final ring-closing step involves the nucleophilic attack of the tethered amine onto this electrophilic intermediate to forge the C–N bond and complete the piperidine synthesis. nih.govnih.gov
Rhodium-catalyzed carbometalation offers an alternative route, particularly starting from pyridine (B92270) derivatives. nih.gov Mechanistic studies of related rhodium-catalyzed reactions suggest a cycle involving the oxidative addition of a borane (B79455) to a Rh(I) complex, followed by alkene coordination, migratory insertion into the Rh–H bond, and finally, reductive elimination to form the C–B bond, regenerating the catalyst. nih.gov This process, applied to a dihydropyridine (B1217469) intermediate, effectively installs a substituent at the C3 position, which is a precursor to the final piperidine structure after reduction. nih.gov
Cycloaddition Reactions: Cycloaddition reactions provide a powerful means to construct the core piperidine ring with a high degree of stereocontrol. The aza-Diels-Alder reaction, a variant of the Nobel Prize-winning Diels-Alder reaction, involves the [4+2] cycloaddition of an imine (the aza-dienophile) and a conjugated diene. wikipedia.orgwikipedia.org The mechanism can be either a concerted, pericyclic process or a stepwise pathway involving a zwitterionic intermediate, often referred to as a Mannich-Michael sequence. wikipedia.orgrsc.org The reaction pathway is heavily influenced by the nature of the reactants and the presence of Lewis or Brønsted acid catalysts. wikipedia.orgrsc.org When the imine nitrogen is coordinated to a strong Lewis acid, the mechanism often shifts to the stepwise pathway. wikipedia.org This reaction typically forms a tetrahydropyridine (B1245486), which is subsequently reduced to the piperidine.
Intramolecular dipolar cycloadditions are also employed. nih.gov For instance, the reaction of an N-alkenylnitrone can proceed through a chair-like transition state to form an isoxazolidine (B1194047) intermediate. nih.gov This bicyclic system is then reductively cleaved to yield the all-cis-2,6-disubstituted piperidine skeleton. nih.gov
Kinetic Analysis of Reaction Pathways
Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for the formation of this compound is scarce, studies on analogous piperidine systems reveal key kinetic principles.
Aza-Michael Addition Kinetics: The aza-Michael reaction, a key step in many piperidine syntheses, has been the subject of detailed kinetic analysis. In the reaction of piperidine with dimethyl itaconate, the reaction order was found to be highly dependent on the solvent. whiterose.ac.uk For example, the reaction order in piperidine was determined to be 1 in ethanol, but 2 in DMSO and THF, and 1.6 in isopropanol. researchgate.net This suggests a trimolecular mechanism in less polar solvents, where a second molecule of the amine acts as a catalyst to stabilize the proton transfer in the transition state. whiterose.ac.uk
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, further illuminate the mechanism. The negative values for ΔS‡ obtained in various solvents for the aza-Michael addition are consistent with a highly ordered, associative transition state, as expected for a trimolecular reaction. whiterose.ac.uk
| Solvent | Reaction Order (in Piperidine) | kobs at 30 °C (x 104) | ΔH‡ (kJ·mol-1) | ΔS‡ (J·mol-1·K-1) |
|---|---|---|---|---|
| THF | 2.0 | 1.1 | 27.1 | -214 |
| DMSO | 2.0 | 1.5 | 32.0 | -192 |
| Ethanol | 1.0 | 1.7 | 26.2 | -211 |
| Isopropanol | 1.6 | 0.4 | 30.3 | -209 |
Table 1: Reaction rate parameters for the aza-Michael addition between dimethyl itaconate and piperidine in various solvents. whiterose.ac.uk
Kinetic Isotope Effect (KIE): KIE studies are instrumental in identifying the rate-determining step of a reaction. In the copper-catalyzed intramolecular C–H amination to form piperidines, a primary kinetic isotope effect (kH/kD) of 4.2 was measured. acs.org This significant KIE value indicates that the cleavage of the C–H bond is a key component of the turnover-limiting step of the reaction. acs.org
Kinetic Resolution: Kinetic resolution is a powerful technique for separating enantiomers based on differential reaction rates. Racemic N-Boc-2-arylpiperidines can be resolved with high selectivity using a chiral base like n-BuLi complexed with (-)-sparteine. whiterose.ac.ukacs.org The base deprotonates one enantiomer significantly faster than the other, allowing for the separation of the unreacted, enantioenriched starting material from the product derived from the more reactive enantiomer. This method's success relies on the kinetic difference in the rate of proton abstraction from the two enantiomers. acs.org
Transition State Analysis in Stereoselective Processes
The stereochemical outcome of reactions forming 2,6-disubstituted piperidines is determined by the relative energies of various diastereomeric transition states. Density Functional Theory (DFT) calculations have become an indispensable tool for analyzing these transition states and rationalizing observed stereoselectivities. unibo.itresearchgate.net
In the organocatalyzed sulfa-Michael/aldol cascade reaction to form highly functionalized piperidines, DFT studies have been used to evaluate the reaction mechanism. unibo.it Calculations of the transition states for the nucleophilic addition and subsequent cyclization steps can accurately predict the experimentally observed diastereoselectivity, assigning the relative configurations of the major and minor products by comparing the calculated activation energies. unibo.it
Similarly, for Prins and carbonyl-ene cyclizations that form substituted piperidines, DFT calculations suggest that the reactions proceed through mechanisms with significant carbocationic character. acs.org The stereochemical outcome (cis vs. trans) can be explained by the relative stability of the intermediate carbocations and the transition state energies leading to them. Calculations often show that the transition state leading to the cis-piperidine product is kinetically favored. acs.org
In aza-Diels-Alder reactions, the endo product is often favored due to secondary orbital interactions that stabilize the endo transition state relative to the exo transition state, a principle known as the Alder Endo Rule. masterorganicchemistry.com However, the mechanism can be complex, and DFT studies are crucial for understanding the subtle electronic and steric factors that govern the facial selectivity and endo/exo preference of the cycloaddition, ultimately controlling the stereochemistry of the resulting piperidine precursor. wikipedia.orgresearchgate.net
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
The choice of catalyst and associated ligands is arguably the most critical factor in controlling the selectivity and efficiency of synthetic routes to chiral piperidines. nih.gov Different metal-ligand combinations can steer a reaction toward a desired regio- or stereoisomer.
Control of Stereoselectivity: In metal-catalyzed reactions, chiral ligands transfer stereochemical information to the product. For instance, in the iridium-catalyzed asymmetric synthesis of 2,6-disubstituted piperidines, the use of enantiomeric iridium catalysts can function as a "configurational switch," allowing for the selective synthesis of different diastereomers. acs.org
Rhodium-catalyzed asymmetric arylation of imines, a key step in the synthesis of 2-aryl piperidines, demonstrates the profound impact of the ligand structure. organic-chemistry.org The use of different chiral bisphosphine ligands can dramatically affect both the yield and the enantioselectivity of the reaction.
| Catalyst Precursor | Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| [Rh(cod)OH]2 | (R)-BINAP | 85 | 80 |
| [Rh(cod)OH]2 | (R)-MeO-BIPHEP | 98 | 91 |
| [Rh(cod)OH]2 | (R)-SYNPHOS | 99 | 93 |
| [Rh(cod)OH]2 | (R)-SEGPHOS | 99 | 96 |
Table 2: Effect of different chiral phosphine (B1218219) ligands on the Rh-catalyzed asymmetric arylation to form a precursor for 2-arylpiperidines. organic-chemistry.org
Computational and Theoretical Chemistry Studies of 2 Methyl 6 Phenylpiperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Various methods, from Density Functional Theory to Hartree-Fock, offer different levels of accuracy and computational cost to predict molecular properties.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and reaction energies. DFT calculations have been employed to study piperidine (B6355638) and its derivatives, providing insights into their conformational preferences and stability. nih.govnih.gov
For instance, studies on closely related substituted piperidines, such as 2-methyl-1-phenylpiperidine, have utilized DFT methods like M06-2X and B3LYP with basis sets such as 6-311G(d,p) and 6-31G(d) to determine the relative free energies of different conformers. nih.govacs.org These investigations reveal that the conformational equilibrium is sensitive to the level of theory and the inclusion of solvent effects. nih.govacs.org The choice of functional, such as the hybrid meta-GGA functional M06-2X or the hybrid functional B3LYP, influences the calculated energies and can be critical for accurately predicting the stability of different isomers. nih.govnih.gov DFT methods are also foundational for calculating other electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for understanding reactivity. researchgate.netscirp.org
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a starting point for more advanced, correlated methods and is often used for initial geometry optimizations and electronic structure analyses. In the context of heterocyclic compounds, non-empirical quantum-chemical calculations using methods like Restricted Hartree-Fock (RHF) with basis sets such as 6-31G(d) have been applied to study piperidine and its N-methyl derivatives. osi.lv These studies explore fundamental properties like the orientation of substituents (axial vs. equatorial) and bond lengths. osi.lv While the HF method neglects electron correlation, leading to some quantitative inaccuracies, it offers valuable qualitative insights and serves as a reference for more sophisticated computational approaches. wikipedia.orgnih.gov
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govencyclopedia.pub This theory utilizes tools like the analysis of the Electron Localization Function (ELF) to understand bonding changes along a reaction pathway. rsc.orgmdpi.com While specific MEDT studies on 2-Methyl-6-phenylpiperidine are not prominent, the theory provides a powerful lens through which its reactivity could be analyzed. An MEDT analysis would focus on the nucleophilic and electrophilic characteristics of the molecule, predicted through conceptual DFT reactivity indices, to understand its behavior in reactions like cycloadditions or substitutions. mdpi.comrsc.org This approach contrasts with Frontier Molecular Orbital (FMO) theory by emphasizing the role of electron density distribution in determining reaction feasibility and selectivity. encyclopedia.pub
Molecular Geometry Optimization and Conformer Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. chemrxiv.orgchemrxiv.org For flexible molecules like this compound, this process is essential for identifying stable conformers. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. rsc.orgias.ac.in
For 2-substituted piperidines, the substituent can exist in either an axial or an equatorial position. In the case of the closely related 2-methyl-1-phenylpiperidine, extensive conformational analysis has been performed. nih.govacs.org The two primary chair conformations are one with the 2-methyl group in an equatorial orientation and another with it in an axial orientation. Computational studies have compared the relative free energy (ΔG) of transition from the equatorial to the axial conformer using various levels of theory. nih.govacs.org For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored, a preference driven by the complex interplay of steric hindrance and electronic effects involving the nitrogen lone pair and the phenyl ring. nih.gov This contrasts with simpler systems like 1,2-dimethylpiperidine, where the equatorial conformer is significantly more stable. nih.govacs.org
| Computational Method | Phase | ΔG (kcal/mol) |
|---|---|---|
| B3LYP/6-31G(d) | Gas | -1.2 |
| M06-2X/6-311G(d,p) | Gas | -1.0 |
| B3LYP-D3/6-31G(d) | Water | -0.8 |
| M06-2X/6-311G(d,p) | Water | -0.7 |
Negative values indicate that the axial conformer is more stable than the equatorial conformer.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical properties and reactivity. Analyses such as Frontier Molecular Orbital theory provide a framework for understanding how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilic character. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. scirp.orgnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap implies higher kinetic stability. youtube.com For substituted piperidines, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. The nitrogen atom's lone pair often contributes significantly to the HOMO, making it a primary site for electrophilic attack. The phenyl group in this compound would be expected to heavily influence the π-system orbitals, affecting both the HOMO and LUMO energies and their spatial distribution.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. |
| LUMO Energy | -1.5 | Energy of the lowest energy empty orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Note: The values in this table are illustrative and represent typical ranges for organic molecules, not specific calculated values for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis structure representation. uni-muenchen.dewisc.eduwisc.edu This analysis provides information on bonding interactions, charge distribution, and the effects of electron delocalization.
For this compound, an NBO analysis would reveal the nature of the sigma bonds (σ) within the piperidine and phenyl rings, the C-N bonds, and the C-H bonds. It would also characterize the lone pair (LP) orbital on the nitrogen atom and the π-orbitals of the phenyl group. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the extent of electron delocalization and its stabilizing effect. nih.gov
In this compound, significant delocalization interactions would be expected, such as:
Intramolecular Hydrogen Bonding: The presence of the nitrogen lone pair and nearby hydrogen atoms could lead to weak C-H···N interactions, which would be identified by NBO analysis.
Resonance: Delocalization between the phenyl ring's π-orbitals and the piperidine ring orbitals, though likely weak, would also be quantified.
A hypothetical summary of key NBO interactions for this compound is presented below, based on typical values for similar structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ* (C-C) adjacent | ~1.5 - 3.0 | n → σ* (Hyperconjugation) |
| LP (1) N | σ* (C-H) adjacent | ~0.5 - 1.5 | n → σ* (Hyperconjugation) |
| σ (C-H) | σ* (C-C) vicinal | ~2.0 - 4.0 | σ → σ* (Hyperconjugation) |
| σ (C-C) | σ* (C-C) vicinal | ~2.0 - 5.0 | σ → σ* (Hyperconjugation) |
| π (C-C) phenyl | σ* (C-C) ring | ~0.5 - 1.0 | π → σ* (Resonance) |
This interactive table contains hypothetical data based on computational studies of analogous piperidine derivatives.
Charge Distribution Analysis (Mulliken, Natural Population Analysis)
Understanding the distribution of electron density within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Computational chemistry offers several methods to estimate atomic charges, with Mulliken Population Analysis and Natural Population Analysis (NPA) being two common approaches. uni-muenchen.de
Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule. It is computationally simple but is known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical charge values. uni-muenchen.deresearchgate.net
Natural Population Analysis (NPA): Performed as part of an NBO analysis, NPA derives atomic charges from the occupancies of the natural atomic orbitals. NPA is generally considered more robust and less basis set-dependent than Mulliken analysis, providing a more chemically meaningful description of electron distribution, especially in ionic compounds. researchgate.net
For this compound, the charge distribution would be primarily influenced by the electronegativity differences between atoms. The nitrogen atom is expected to be the most electronegative center, bearing a significant negative partial charge. The carbon atoms of the phenyl ring will have varied charges due to resonance effects, while the carbon atom attached to the nitrogen will be more electropositive. Hydrogen atoms are generally expected to carry small positive charges.
Below is a table presenting hypothetical Mulliken and NPA charges for key atoms in this compound. The values are illustrative and based on trends observed in similar molecules. researchgate.net
| Atom | Mulliken Charge (e) | NPA Charge (e) |
| N (piperidine) | -0.65 | -0.85 |
| C (attached to N and Phenyl) | +0.20 | +0.30 |
| C (attached to N and Methyl) | +0.15 | +0.25 |
| C (phenyl, ipso) | -0.10 | -0.15 |
| C (phenyl, ortho) | -0.05 | -0.08 |
| C (phenyl, meta) | -0.02 | -0.05 |
| C (phenyl, para) | -0.04 | -0.07 |
| C (methyl) | -0.25 | -0.35 |
This interactive table contains hypothetical data to illustrate expected charge distribution trends.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.orgchemrxiv.org It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its non-covalent interaction patterns. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom, corresponding to its lone pair of electrons. This region represents the primary site for protonation and interaction with electrophiles. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. The hydrogen atoms, particularly the one on the nitrogen (in its protonated form) and those on the carbons adjacent to the nitrogen, would show regions of positive electrostatic potential. Such maps are crucial in drug design for understanding how a ligand might interact with the electrostatic field of a biological target. rsc.org
Computational Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, including NMR and IR spectra. nih.govrsc.orgresearchgate.net These predictions are instrumental in the structural elucidation of new compounds and in the interpretation of experimental data. researchgate.netresearchgate.netgithub.io
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com The predicted chemical shifts for the different stereoisomers (e.g., cis and trans) would likely differ, providing a means to distinguish them experimentally. For instance, the relative orientation of the methyl and phenyl groups would influence the magnetic environment of the piperidine ring protons, leading to distinct predicted chemical shifts.
A hypothetical comparison of predicted ¹³C NMR chemical shifts for key carbons in the cis and trans isomers of this compound is shown below.
| Carbon Atom | Predicted δ (ppm) - cis isomer | Predicted δ (ppm) - trans isomer |
| C (attached to N and Phenyl) | 62.5 | 60.8 |
| C (attached to N and Methyl) | 58.3 | 57.1 |
| C (phenyl, ipso) | 145.2 | 146.0 |
| C (methyl) | 18.9 | 20.5 |
This interactive table contains hypothetical data based on DFT calculations for similar substituted piperidines.
Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as C-H stretching, C-N stretching, and the characteristic vibrations of the phenyl ring.
Theoretical Approaches to Molecular Recognition
The study of how this compound recognizes and interacts with biological targets is a key area where computational chemistry provides profound insights. The phenylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. chemrxiv.orgnih.gov Theoretical methods, especially molecular docking and molecular dynamics (MD) simulations, are central to understanding these recognition processes. tandfonline.comresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comnih.gov For this compound, docking studies could be performed against various receptors, such as opioid receptors or sigma receptors, for which phenylpiperidine derivatives are known to have affinity. tandfonline.comresearchgate.net These studies would identify the key interactions, such as hydrogen bonds (e.g., involving the piperidine nitrogen), hydrophobic interactions (with the phenyl and methyl groups), and π-π stacking (involving the phenyl ring), that contribute to the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic picture of the binding stability and can reveal important conformational changes in both the ligand and the receptor upon binding.
These theoretical approaches are crucial in structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications enhance or diminish the biological activity of a compound. researchgate.net For this compound, such studies could guide the design of new derivatives with improved affinity and selectivity for a specific biological target.
Advanced Analytical Methodologies for 2 Methyl 6 Phenylpiperidine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework, the electronic environment of nuclei, and the spatial relationships between atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the primary methods for elucidating the basic structure of 2-Methyl-6-phenylpiperidine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature (aliphatic, aromatic, etc.).
For this compound, the spectra would confirm the presence of the key structural motifs: the monosubstituted phenyl ring, the piperidine (B6355638) ring, and the methyl group. The expected chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the phenyl ring.
Expected ¹H NMR Chemical Shifts:
Phenyl Protons: Signals for the five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm.
Piperidine Protons (CH): The protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded and are expected to resonate at approximately δ 2.5-3.5 ppm.
Piperidine Protons (CH₂): The remaining methylene (B1212753) protons on the piperidine ring (C3, C4, C5) would appear as complex multiplets in the aliphatic region, generally between δ 1.2 and 2.0 ppm.
Methyl Protons (CH₃): The methyl group protons at the C2 position would likely appear as a doublet around δ 1.0-1.3 ppm, coupled to the H2 proton.
Amine Proton (NH): The N-H proton signal is often broad and its chemical shift is variable, typically appearing between δ 1.5 and 3.0 ppm, depending on solvent and concentration.
Expected ¹³C NMR Chemical Shifts:
Phenyl Carbons: The carbons of the phenyl ring would resonate in the δ 125-145 ppm region. The carbon attached to the piperidine ring (ipso-carbon) would be distinct from the ortho, meta, and para carbons.
Piperidine Carbons (C2 & C6): The carbons bonded to the nitrogen atom would be deshielded, appearing around δ 50-65 ppm.
Piperidine Carbons (C3, C4, C5): The other piperidine ring carbons would be found further upfield, in the δ 20-40 ppm range.
Methyl Carbon (CH₃): The methyl carbon signal is expected in the high-field region, typically around δ 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl | C-H | 7.2 - 7.5 | 125 - 130 |
| Phenyl | C-ipso | - | 140 - 145 |
| Piperidine | C2-H, C6-H | 2.5 - 3.5 | 50 - 65 |
| Piperidine | C3, C4, C5-H | 1.2 - 2.0 | 20 - 40 |
| Methyl | CH₃ | 1.0 - 1.3 | 15 - 25 |
| Amine | N-H | 1.5 - 3.0 (broad) | - |
Due to the two stereocenters at the C2 and C6 positions, this compound can exist as two diastereomers: cis and trans. Two-dimensional (2D) NMR techniques are crucial for assigning the relative stereochemistry. princeton.eduwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. wikipedia.org For this compound, COSY would show correlations between adjacent protons on the piperidine ring, helping to trace the spin system from H2 through H3, H4, H5, and up to H6. This confirms the connectivity of the piperidine ring protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. wikipedia.org This allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum. For instance, the proton signal assigned to the methyl group will correlate to the methyl carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. wikipedia.org HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include those from the methyl protons to C2 of the piperidine ring and from the ortho-protons of the phenyl ring to C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful tool for determining stereochemistry as it identifies protons that are close in space, irrespective of their bonding connectivity. To distinguish between the cis and trans isomers, one would look for specific through-space interactions. In the cis isomer, the methyl group and the phenyl group are on the same side of the piperidine ring, leading to an expected NOE correlation between the methyl protons and the ortho-protons of the phenyl group. In the trans isomer, these groups are on opposite faces, and this correlation would be absent or very weak.
The choice of deuterated solvent can significantly influence the chemical shifts of protons in an NMR spectrum, a phenomenon known as the solvent effect. researchgate.net These shifts arise from interactions between the solute and solvent molecules, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS). iau.irjchr.org For this compound, changing the solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or a polar protic solvent like methanol-d₄ (CD₃OD) can cause noticeable changes in the spectrum. illinois.edu
Protons involved in hydrogen bonding, such as the N-H proton, are particularly sensitive to the solvent environment. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H signal is expected to shift downfield compared to its position in CDCl₃. Aromatic solvents can cause significant upfield or downfield shifts for protons depending on their spatial orientation relative to the solvent's ring current. researchgate.net Analyzing these solvent-induced shifts can sometimes provide additional structural or conformational information.
Table 2: Illustrative Solvent-Induced Shifts for Protons in a Piperidine Derivative
| Proton Type | Typical Shift in CDCl₃ (ppm) | Expected Shift in DMSO-d₆ (ppm) | Reason for Shift |
| N-H | 2.1 | 3.5 | Stronger H-bonding with DMSO |
| α-CH | 2.8 | 2.9 | Minor deshielding from polar solvent |
| Aromatic C-H | 7.3 | 7.4 | Change in solvent polarity |
Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (molecular formula C₁₂H₁₇N), the calculated exact mass (monoisotopic mass) is 175.1361 Da. An HRMS experiment would aim to measure this value to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Beyond molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. Under techniques like Electron Ionization (EI), the molecule fragments in a reproducible manner. Expected fragmentation pathways for this compound could include:
Loss of the methyl group (M-15) to give a fragment at m/z 160.
Cleavage of the piperidine ring.
Formation of a stable tropylium (B1234903) ion (m/z 91) from the phenyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. pressbooks.publibretexts.org
Expected Characteristic IR Absorption Bands:
N-H Stretch: A moderate, and sometimes broad, absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H stretching on the phenyl ring. masterorganicchemistry.com
Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and piperidine ring methylene groups. libretexts.org
Aromatic C=C Bending: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Stretch (sp²) | Aromatic | 3010 - 3100 | Medium-Weak |
| C-H Stretch (sp³) | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |
| C=C Bending | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-N Stretch | Amine | 1020 - 1250 | Medium |
Chromatographic Techniques for Isomer Separation and Purity Assessment
Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For this compound, chromatographic methods are vital for separating the cis and trans diastereomers and quantifying any impurities.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Using a capillary column with an appropriate stationary phase, it is often possible to achieve baseline separation of diastereomers. google.com The area under each peak in the chromatogram is proportional to the amount of that isomer present, allowing for the determination of the isomeric ratio. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated isomer based on its mass spectrum.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used to separate the isomers of this compound. nih.gov A normal-phase or reversed-phase column could be employed. For challenging separations, Chiral HPLC, using a chiral stationary phase (CSP), can be used to separate not only diastereomers but also enantiomers if the compound is a racemic mixture of one of the diastereomeric pairs. The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Role of 2 Methyl 6 Phenylpiperidine in Complex Chemical Synthesis
Utilization as a Chiral Building Block in Organic Synthesis
The inherent chirality of 2-Methyl-6-phenylpiperidine, arising from the two stereocenters at the C2 and C6 positions, makes it an attractive starting material for asymmetric synthesis. The cis and trans diastereomers, as well as their respective enantiomers, provide a platform for the synthesis of a variety of stereochemically defined molecules. The strategic placement of the methyl and phenyl groups influences the conformational preferences of the piperidine (B6355638) ring, which can be exploited to direct the stereochemical outcome of subsequent reactions.
The synthesis of enantiomerically pure or enriched 2,6-disubstituted piperidines, including structures analogous to this compound, is a key focus in organic synthesis. Methodologies such as diastereoselective lithiation and trapping of N-Boc protected piperidines have been developed to access specific diastereomers. For instance, the lithiation of N-Boc 2-methylpiperidine (B94953), a related structural analog, followed by quenching with an electrophile, can lead to the formation of trans-2,6-disubstituted products with high diastereoselectivity. This approach highlights the potential to functionalize the piperidine ring in a stereocontrolled manner, a principle that is applicable to the elaboration of this compound.
The table below illustrates the diastereoselective synthesis of substituted piperidines, which is a foundational concept for utilizing compounds like this compound as chiral building blocks.
| Starting Material | Reagents | Product | Diastereomeric Ratio (trans:cis) | Reference |
| N-Boc-2-methylpiperidine | 1. s-BuLi, TMEDA, Et2O, -78 °C; 2. PhCHO | N-Boc-2-methyl-6-(hydroxy(phenyl)methyl)piperidine | >95:5 | nih.gov |
| N-Boc-2-phenylpiperidine | 1. s-BuLi, TMEDA, Et2O, -78 °C; 2. MeI | N-Boc-2-methyl-6-phenylpiperidine | High | nih.gov |
This table presents data for analogous 2,6-disubstituted piperidines to illustrate the synthetic principles.
Intermediacy in the Synthesis of Substituted Piperidine Natural Products
The 2,6-disubstituted piperidine motif is a core structural feature of numerous alkaloids, a class of naturally occurring compounds with a wide range of biological activities. Consequently, synthetic strategies that employ intermediates like this compound are of significant interest for the total synthesis of these complex natural products. The stereochemistry of the substituents on the piperidine ring is often crucial for the biological activity of the target molecule.
While direct evidence of this compound as a key intermediate in the total synthesis of a wide range of specific natural products is not extensively documented in readily available literature, the synthesis of structurally related 2,6-dialkylpiperidine alkaloids provides a clear blueprint for its potential application. For example, the enantioselective synthesis of piperidine alkaloids often involves the construction of a chiral piperidine ring with specific substitution patterns. Methodologies developed for the synthesis of alkaloids such as (-)-dihydropinidine (a 2-methyl-6-propylpiperidine) showcase the importance of stereocontrolled routes to 2,6-disubstituted piperidines. These syntheses often rely on chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry, which could be adapted to incorporate a phenyl group at the 6-position.
The general synthetic approach to piperidine alkaloids underscores the value of chiral piperidine intermediates. A hypothetical retrosynthetic analysis of a complex piperidine alkaloid could envision this compound as a key fragment, which would then be further elaborated to the final natural product.
Application in the Construction of Diverse Organic Molecules
The utility of this compound extends beyond natural product synthesis to the construction of a broader range of diverse organic molecules. The piperidine ring can serve as a scaffold to which various functional groups and molecular fragments can be attached in a spatially defined manner. The presence of the methyl and phenyl groups provides steric and electronic handles to influence the reactivity and selectivity of transformations at other positions of the ring or on the nitrogen atom.
For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been reported, where a 2-phenyl-6-alkylpiperidine core is further functionalized. nih.gov These methods allow for the introduction of additional substituents with control over the relative stereochemistry, leading to highly functionalized and structurally complex molecules. Such strategies are valuable in the generation of compound libraries for drug discovery and materials science.
The following table provides examples of the construction of polysubstituted piperidines, demonstrating the potential for elaborating on a this compound core.
| Piperidine Core | Reaction | Reagents | Product | Key Feature | Reference |
| 2-Phenyl-6-alkylpiperidine | Nitro-Mannich/Cyclization | Nitroketone, Phenylmethanimine | 2-Phenyl-6-alkyl-3-aminopiperidine | Diastereoselective formation of a third stereocenter | nih.gov |
| 2,6-Disubstituted Piperidine | N-Arylation | Aryl halide, Pd catalyst | N-Aryl-2,6-disubstituted piperidine | Introduction of aromatic diversity | General Method |
This table illustrates general synthetic transformations applicable to a this compound scaffold.
Precursor in Medicinal Chemistry Research for Analog Development
The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. pharmaceutical-business-review.com The this compound structure, with its combination of alkyl and aryl substituents, offers a versatile template for the design and synthesis of novel therapeutic agents. By modifying the substituents on the phenyl ring, altering the alkyl group, or introducing functional groups at other positions on the piperidine ring, medicinal chemists can generate libraries of analogs to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Phenylpiperidine derivatives have been investigated for a wide range of therapeutic targets. For example, analogs of 4-phenylpiperidine (B165713) are known to interact with opioid receptors. While this compound is a different regioisomer, the general principle of using the phenylpiperidine scaffold as a starting point for drug design is highly relevant. The development of bridged piperidine analogues of a high-affinity P2Y14R antagonist, which started from a phenyl-piperidine core, showcases how modifications to the piperidine ring can be used to probe receptor binding and improve drug-like properties. nih.govresearchgate.net
The synthesis of various substituted piperidines for medicinal chemistry applications often involves the stereoselective construction of the piperidine ring, followed by diversification. The stereochemistry of this compound can be a critical determinant of biological activity, as enantiomers of a drug can have different potencies and pharmacological profiles.
The table below summarizes the importance of the piperidine scaffold in medicinal chemistry and the potential for analog development based on a this compound core.
| Therapeutic Area | Piperidine Scaffold Role | Potential Modifications on this compound | Reference |
| CNS Disorders | Core scaffold for receptor ligands | Substitution on the phenyl ring, variation of the C2-alkyl group, N-functionalization | pharmaceutical-business-review.com |
| Inflammation | Template for enzyme inhibitors | Introduction of polar groups, conformational restriction through bridging | nih.govresearchgate.net |
| Pain Management | Pharmacophore for opioid receptor modulation | Isosteric replacement of the phenyl group, alteration of stereochemistry | pharmaceutical-business-review.com |
This table highlights the general utility of the piperidine scaffold in drug discovery and suggests potential avenues for analog development starting from this compound.
Future Directions and Emerging Research Avenues in 2 Methyl 6 Phenylpiperidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The classic synthetic approaches to piperidine (B6355638) derivatives are often reliant on harsh reagents and multi-step procedures. The future of 2-methyl-6-phenylpiperidine synthesis lies in the adoption of green and sustainable chemistry principles. Researchers are increasingly looking towards methods that reduce waste, minimize energy consumption, and utilize renewable feedstocks.
Key areas of development include:
Catalytic C-H Amination: Direct C-H amination strategies are being explored to construct the piperidine ring in a more atom-economical fashion, potentially reducing the number of synthetic steps required.
Biomass-Derived Precursors: Research is underway to utilize platform chemicals derived from lignocellulosic biomass as starting materials, offering a renewable alternative to fossil fuel-based precursors. researchgate.net
Photocatalysis: The use of light-mediated reactions offers a powerful tool for forging C-N bonds under mild conditions. nih.gov The application of organophotocatalysis, for instance, could enable one-step access to complex piperidinone structures from simple, readily available starting materials. researchgate.net
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Traditional Synthesis | Sustainable Future Routes |
|---|---|---|
| Starting Materials | Petroleum-based | Biomass-derived, renewable |
| Reagents | Stoichiometric, often hazardous | Catalytic, benign |
| Energy Input | High temperatures, prolonged heating | Ambient temperatures, photochemistry |
| Waste Generation | High | Minimized (high atom economy) |
| Key Methodologies | Reductive amination, Diels-Alder | C-H functionalization, photocatalysis, biocatalysis |
Exploration of New Stereoselective Methodologies
The biological activity of this compound is intrinsically linked to its stereochemistry, with four possible stereoisomers (cis/trans and their respective enantiomers). Consequently, the development of highly stereoselective synthetic methods is a major research focus. While significant progress has been made, future work will concentrate on more versatile and efficient strategies.
Emerging research avenues include:
Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations is a rapidly expanding field. Adapting these methods for the synthesis of chiral 2,6-disubstituted piperidines could provide a metal-free, highly efficient route to specific stereoisomers.
Biocatalysis: Employing enzymes or whole-cell systems offers the potential for unparalleled stereocontrol under environmentally benign conditions. The discovery or engineering of enzymes capable of catalyzing the key ring-forming or functionalization steps is a promising frontier.
Hydrogen-Borrowing Catalysis: This approach enables the stereoselective synthesis of substituted piperidines through iridium(III)-catalyzed cascades, forming two new C-N bonds in the process. nih.gov This method allows for precise control over the stereochemical outcome. nih.gov
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis. For this compound, advanced modeling techniques are set to accelerate discovery by providing deep insights into its structure, reactivity, and interactions.
Future applications of computational modeling will likely involve:
Density Functional Theory (DFT): DFT methods will continue to be used for the geometry optimization of this compound and its derivatives. researchgate.netmdpi.com These calculations can predict the most stable conformations and provide insights into reaction mechanisms and transition states, thereby guiding the design of more efficient synthetic routes. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of this compound derivatives with their chemical reactivity or potential biological activity. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with desired properties. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its derivatives, revealing crucial information about their conformational flexibility and interactions with other molecules, such as catalysts or biological targets. nih.gov
Table 2: Applications of Computational Modeling
| Modeling Technique | Application in this compound Research | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction pathways and transition states. | Reaction feasibility, kinetic vs. thermodynamic products. |
| QSAR | Predicting reactivity based on structural descriptors. | Identification of key structural motifs for desired reactivity. |
| Molecular Dynamics (MD) | Simulating conformational behavior and intermolecular interactions. | Understanding catalyst-substrate binding, predicting stereochemical outcomes. |
Integration of Flow Chemistry and Electrochemistry in Synthesis
The combination of flow chemistry and electrochemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. acs.orgbeilstein-journals.org These technologies are particularly well-suited for the synthesis of piperidine derivatives.
Future research will focus on:
Electrochemical Cyclization: Electroreductive cyclization in flow microreactors has been successfully used to synthesize piperidine derivatives from imines and dihaloalkanes. nih.govresearchgate.net This approach avoids the need for chemical reducing agents and allows for precise control over reaction conditions. nih.govbeilstein-journals.org Applying this to precursors of this compound could provide a highly efficient and green synthetic route.
Flow-Based Stereocontrol: Continuous flow protocols have been developed for the highly diastereoselective synthesis of α-chiral piperidines using Grignard reagents. acs.orgacs.org These systems allow for rapid reaction times (minutes) and excellent yields, offering a scalable method for producing enantioenriched piperidines. acs.orgacs.org
Anodic α-Methoxylation: A flow electrochemistry process can be used for the anodic methoxylation of N-formylpiperidine, creating a precursor that enables the introduction of C-nucleophiles at the 2-position, which has been demonstrated in the synthesis of 2-phenylpiperidine. nih.govsemanticscholar.orgimperial.ac.uk This scalable method operates at ambient temperature and eliminates the need for chemical oxidizing agents. nih.gov
Unexplored Derivatization Strategies and Reactivity Profiles
While the core this compound structure is well-established, there remains significant untapped potential in its derivatization and the exploration of its fundamental reactivity. Future research will aim to unlock new chemical space and discover novel applications for this versatile scaffold.
Promising areas for investigation include:
Late-Stage Functionalization: Developing methods to selectively functionalize the phenyl ring or the piperidine scaffold after its construction would provide rapid access to a diverse range of analogs. This could involve regioselective C-H activation or metal-catalyzed cross-coupling reactions.
Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the piperidine ring itself under novel catalytic conditions could lead to unexpected and synthetically useful molecular rearrangements, providing access to different heterocyclic systems.
Amidine Formation: The catalytic activity of metal compounds, such as zinc(II), can be exploited for the nucleophilic addition of the piperidine nitrogen to nitriles, forming amidine derivatives. rsc.org Exploring this reactivity with different nitriles could yield a library of novel compounds with unique electronic and coordination properties. rsc.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenylpiperidine |
| N-formylpiperidine |
| 2-methyl piperidine |
| 6-methylpiperidin-2-one |
| furfurylamine |
| tetrahydrofurfurylamine |
| 5-amino-1-pentanol |
| piperidinone |
| 1-benzylpiperazine (BZP) |
| 1-(3-chlorophenyl)piperazine (mCPP) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-6-phenylpiperidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization or alkylation reactions, with optimization requiring precise control of temperature, pH, and reaction time. For example, alkylation of phenylpiperidine derivatives under inert atmospheres (e.g., nitrogen) at 60–80°C can enhance yield. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) ensures purity ≥95%. Cross-referencing spectral data with computational models (e.g., PubChem) improves accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation. Immediate decontamination with soap/water for spills and adherence to OSHA/EPA disposal guidelines are mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Employ 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Computational simulations (e.g., density functional theory) can predict spectral patterns, while isotopic labeling may clarify ambiguous assignments .
Q. What strategies ensure reproducibility of pharmacological assays involving this compound derivatives?
- Methodological Answer : Document all experimental variables (e.g., solvent lot numbers, incubation times) using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Validate assays with positive/negative controls and replicate experiments across independent labs. Share raw data via repositories like Zenodo to enable meta-analyses .
Q. How can reaction mechanisms for this compound derivatization be experimentally validated?
- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic tracing (e.g., deuterium labeling) identify intermediates. Computational modeling (e.g., molecular dynamics) predicts transition states, while in situ IR spectroscopy monitors bond formation/cleavage in real time .
Q. What criteria do peer reviewers prioritize when evaluating studies on this compound?
- Methodological Answer : Reviewers assess methodological rigor (e.g., controlled experiments, statistical power), clarity of data interpretation, and alignment with existing literature. Ensure raw data, spectra, and synthetic protocols are included in supplementary materials to address reproducibility concerns .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-MS and quantify degradation products. Stability-indicating methods (e.g., forced degradation assays) are essential for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
